molecular formula C10H20O3 B8780688 (2,2-Dimethoxyethoxy)cyclohexane CAS No. 85168-89-4

(2,2-Dimethoxyethoxy)cyclohexane

Cat. No. B8780688
CAS RN: 85168-89-4
M. Wt: 188.26 g/mol
InChI Key: CNBQYSJVWUILKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Dimethoxyethoxy)cyclohexane is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,2-Dimethoxyethoxy)cyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dimethoxyethoxy)cyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85168-89-4

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2,2-dimethoxyethoxycyclohexane

InChI

InChI=1S/C10H20O3/c1-11-10(12-2)8-13-9-6-4-3-5-7-9/h9-10H,3-8H2,1-2H3

InChI Key

CNBQYSJVWUILKY-UHFFFAOYSA-N

Canonical SMILES

COC(COC1CCCCC1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclohexanol (11.00 g) was added slowly over 2 hours to a stirred suspension of sodium hydride (4.80 g, 50% w/w dispersion in oil) in dry DMPU (100 ml) at 50° C. under argon. The mixture was stirred for an additional 30 minutes, then cooled to 5° C. and treated with 2-bromo-1,1-dimethoxyethane (16.9 g). Stirring was continued for 18 hours at ambient temperature. The mixture was then poured into ice-water (250 ml). The aqueous mixture was extracted with ether (4×100 ml). The combined extracts were washed successively with water (3×100 ml) and saturated brine (100 ml), then dried (MgSO4) and evaporated. Flash chromatography of the residue, eluting successively with hexane, 5% v/v ethyl acetate hexane and 10% v/v ethyl acetate/hexane, gave 2-cyclohexyloxy-1,1-dimethoxyethane as an oil (A) (7.32 g). This was used without further purification.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve cyclohexanol (2.00 mL, 19.1 mmol) in DMF (9.6 mL), then add NaHMDS (1 M solution in THF, 21.0 mL, 21.0 mmol), and stir the solution at room temperature for 5 min. Add 2-bromo-1,1-dimethoxyethane (2.26 mL, 19.1 mmol), then stir the mixture at room temperature under a nitrogen atmosphere for three days. Dilute the mixture with EtOAc (250 mL) and wash with saturated aqueous NaCl (2×250 mL). Dry the organic phase over MgSO4, filter, and concentrate the filtrate under reduced pressure. Subject the resulting crude material to silica gel chromatography eluting with a gradient of 0% to 10% EtOAc/hexanes. Concentrate the fractions containing the desired product under reduced pressure to furnish the title compound as a pale yellow oil (1.10 g, 31% yield). 1H NMR (400 MHz, CDCl3): δ 4.47 (t, J=5.3 Hz, 1H), 3.49 (d, J=5.3 Hz, 2H), 3.39 (s, 6H), 3.25 (tt, J=9.2, 3.7 Hz, 1H), 1.94-1.87 (m, 2H), 1.76-1.69 (m, 2H), 1.55-1.49 (m, 1H), 1.34-1.17 (m, 5H).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
9.6 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
2.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
31%

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